tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate
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Overview
Description
tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate is a boronic ester derivative that has garnered significant interest in the field of organic chemistry. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
The synthesis of tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate typically involves the reaction of isonicotinic acid with tert-butyl 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture interference .
Chemical Reactions Analysis
tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate primarily involves its role as a boronic ester. In Suzuki-Miyaura coupling reactions, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl or substituted alkene product . The compound’s reactivity is attributed to the electron-deficient nature of the boron atom, which facilitates its interaction with various reagents and catalysts .
Comparison with Similar Compounds
tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate can be compared with other boronic esters such as:
Phenylboronic Acid Pinacol Ester: Similar in reactivity but differs in the substituent on the boron atom, which can affect its solubility and reactivity in certain reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester that lacks the isonicotinate group, making it less versatile in certain synthetic applications.
Bis(pinacolato)diboron: A dimeric boronic ester used in similar coupling reactions but offers different reactivity and stability profiles.
Properties
IUPAC Name |
tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO4/c1-14(2,3)20-13(19)11-8-9-18-12(10-11)17-21-15(4,5)16(6,7)22-17/h8-10H,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNNRLTZVPCYQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694449 |
Source
|
Record name | tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310385-01-3 |
Source
|
Record name | tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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